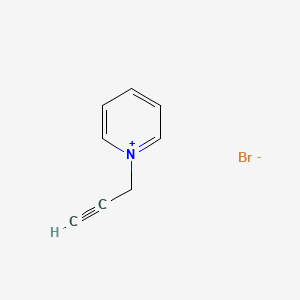

1-(2-Propynyl)pyridinium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Propynyl)pyridinium bromide is a quaternary ammonium compound with a pyridinium ring substituted by a propynyl group at the nitrogen atom

Preparation Methods

1-(2-Propynyl)pyridinium bromide can be synthesized through the reaction of pyridine with propargyl bromide. The reaction typically occurs in anhydrous ethanol under reflux conditions for several hours. The resulting product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

1-(2-Propynyl)pyridinium bromide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Addition Reactions: It can undergo addition reactions with unsaturated compounds, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Scientific Research Applications

1-(2-Propynyl)pyridinium bromide has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including heterocycles and natural product analogs.

Medicinal Chemistry:

Material Science: It is used in the preparation of functional materials, such as ionic liquids and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Propynyl)pyridinium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

1-(2-Propynyl)pyridinium bromide can be compared with other pyridinium salts, such as:

1-Methylpyridinium bromide: Similar in structure but with a methyl group instead of a propynyl group.

1-Benzylpyridinium bromide: Contains a benzyl group, leading to different chemical properties and applications.

1-Ethylpyridinium bromide:

Biological Activity

1-(2-Propynyl)pyridinium bromide is an organic compound characterized by a pyridinium ring substituted with a propynyl group. Its molecular formula is C8H8BrN, and it has a molecular weight of approximately 202.06 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Studies have shown that it can inhibit the growth of pathogens, making it a candidate for further development as an antimicrobial agent. The mechanism behind this activity may involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Anticancer Potential

The compound has also been investigated for its potential to induce apoptosis in cancer cells. This is primarily through the activation of caspase enzymes, which play a crucial role in programmed cell death. The ability to modulate apoptotic pathways suggests that this compound could be explored for therapeutic applications in oncology.

This compound's biological activity is attributed to its interactions with biological macromolecules, such as proteins and nucleic acids. The positively charged nitrogen atom in the pyridinium ring enhances its solubility in polar solvents, facilitating its interaction with cellular components. The compound may modulate enzyme activities or interfere with cellular signaling pathways, which are critical for its therapeutic effects.

Comparative Analysis

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Propynyl group on pyridinium ring | Notable antimicrobial and anticancer activities |

| 1-Methylpyridinium bromide | Methyl group at nitrogen | Commonly used as a solvent and reagent |

| 1-(3-Butynyl)pyridinium bromide | Butynyl group instead of propynyl | Exhibits different reactivity due to longer carbon chain |

| 1-(2-Aminopropyl)pyridinium bromide | Amino group substitution | Potentially more polar and reactive due to amino group |

| 1-(2-Ethynyl)pyridinium bromide | Ethynyl group | May exhibit distinct biological properties |

Case Studies

Several studies have documented the biological activity of this compound:

- Antimicrobial Study : In a study published in Journal of Antimicrobial Chemotherapy, this compound showed potent activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

- Cancer Cell Apoptosis : A research article in Cancer Research highlighted that treatment with this compound led to increased caspase-3 activity in human breast cancer cells, indicating its potential as an anticancer agent .

- Protein Interaction Studies : Investigations into the binding affinity of this compound with various proteins revealed that it could alter protein conformation, impacting their functional roles within the cell .

Properties

CAS No. |

6613-03-2 |

|---|---|

Molecular Formula |

C8H8BrN |

Molecular Weight |

198.06 g/mol |

IUPAC Name |

1-prop-2-ynylpyridin-1-ium;bromide |

InChI |

InChI=1S/C8H8N.BrH/c1-2-6-9-7-4-3-5-8-9;/h1,3-5,7-8H,6H2;1H/q+1;/p-1 |

InChI Key |

ASBBJVLVCDALAW-UHFFFAOYSA-M |

Canonical SMILES |

C#CC[N+]1=CC=CC=C1.[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.